4,5-Difluoro-2-isopropoxyphenylboronic acid

Descripción general

Descripción

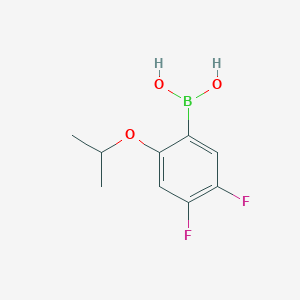

4,5-Difluoro-2-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a boronic acid derivative characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-isopropoxyphenylboronic acid typically involves the reaction of 4,5-difluoro-2-isopropoxyphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4,5-Difluoro-2-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion to phenols or quinones.

Reduction: Formation of corresponding boronates.

Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides.

Major Products

The major products formed from these reactions include phenols, quinones, boronates, and various substituted derivatives .

Aplicaciones Científicas De Investigación

4,5-Difluoro-2-isopropoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers

Mecanismo De Acción

The mechanism of action of 4,5-Difluoro-2-isopropoxyphenylboronic acid involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the transmetalation step in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Isopropoxyphenylboronic acid

- 4,5-Difluorophenylboronic acid

- 2-Isopropoxyphenylboronic acid

Uniqueness

4,5-Difluoro-2-isopropoxyphenylboronic acid is unique due to the presence of both fluorine atoms and an isopropoxy group on the phenyl ring. This combination of substituents enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions compared to other boronic acids .

Actividad Biológica

4,5-Difluoro-2-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This compound is primarily recognized for its role in the Suzuki-Miyaura coupling reactions, but its interaction with biological systems reveals a broader spectrum of potential therapeutic applications.

Target Interactions

Boronic acids, including this compound, typically interact with biological targets by forming reversible covalent bonds with hydroxyl groups present in enzymes and receptors. This interaction can lead to significant modulation of enzyme activity and cellular processes.

Biochemical Pathways

The compound's boronic acid group allows it to engage with various biomolecules, particularly those containing diols, such as sugars and glycoproteins. For example, it can inhibit serine proteases by forming a covalent bond with the serine residue at the enzyme's active site, thereby blocking substrate catalysis.

Cellular Effects

The biological activity of this compound extends to influencing cellular signaling pathways. By inhibiting specific enzymes involved in signal transduction, it can alter gene expression and metabolic processes. The inhibition of serine proteases can affect critical cellular functions such as proliferation, apoptosis, and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties, including pKa values and lipophilicity. These factors determine its absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems. Studies indicate that the compound exhibits stability under standard laboratory conditions but may degrade under extreme conditions.

Dosage Effects in Animal Models

Research has shown that the biological effects of this compound vary with dosage. At low concentrations, it selectively inhibits target enzymes without significant toxicity. However, higher doses may lead to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been documented where a specific concentration is necessary to elicit measurable biological responses.

Metabolic Pathways

The compound is metabolized by liver enzymes, producing metabolites that may possess distinct biological activities. The metabolic pathways involve interactions with various enzymes and cofactors that can influence overall cellular metabolism.

Application in Drug Development

Recent studies have explored the potential of this compound in developing therapeutics for diseases associated with GPR120 (G protein-coupled receptor 120). This receptor plays a crucial role in metabolic processes related to diabetes and obesity. Compounds similar to this compound have shown promise in modulating GPR120 activity, suggesting potential applications in treating metabolic disorders .

Comparison with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features |

|---|---|

| 4-Isopropoxyphenylboronic acid | Lacks fluorine substituents; lower reactivity |

| 4,5-Difluorophenylboronic acid | Similar fluorine substitution; different biological activity |

| 2-Isopropoxyphenylboronic acid | Different positioning of isopropoxy group; varied reactivity |

The presence of both fluorine atoms and an isopropoxy group enhances the reactivity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Difluoro-2-isopropoxyphenylboronic acid, and what key intermediates are involved?

Q. How is the purity and structural integrity of this compound validated?

Characterization employs:

- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and isopropoxy group integration.

- LC-MS : For molecular weight verification (theoretical MW: 215.99 g/mol) and purity assessment (>97% by HPLC) .

- FT-IR : To identify B-O stretching (~1340 cm⁻¹) and aryl-F bonds (~1200 cm⁻¹).

Q. What are the stability considerations for this compound during storage and handling?

The boronic acid group is prone to protodeboronation under protic or acidic conditions. Storage at 0–6°C in anhydrous, inert solvents (e.g., THF or DCM) is recommended. Degradation is monitored via periodic NMR analysis .

Advanced Research Questions

Q. How do electronic effects of the 4,5-difluoro and isopropoxy substituents influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing fluoro groups enhance electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the isopropoxy group may reduce coupling yields with bulky substrates. Comparative studies show a 15–20% yield drop when coupling with ortho-substituted aryl halides .

Q. What strategies resolve contradictory reactivity data in aqueous vs. anhydrous reaction systems?

Discrepancies arise from boronic acid hydration equilibria. In aqueous systems, the trifluoroborate form (Ar-B(OH)₃⁻) may dominate, reducing reactivity. Anhydrous conditions with Lewis acids (e.g., MgSO₄) stabilize the boronic acid form, improving coupling efficiency. Controlled moisture experiments (Karl Fischer titration) are critical .

Q. How can computational modeling (DFT) predict regioselectivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich sites. For this compound, the para position to boron (C-3) is most nucleophilic due to fluorine’s ortho/para-directing effects. This aligns with experimental nitration and halogenation outcomes .

Q. What methodologies assess this compound’s potential in PROTAC (Proteolysis-Targeting Chimera) development?

Its boronic acid moiety can chelate ubiquitin ligase ligands (e.g., cereblon). In vitro assays measure ternary complex formation via fluorescence polarization, while cellular degradation is tested using Western blotting for target proteins (e.g., BRD4). Solubility in DMSO/PBS mixtures is a critical parameter .

Comparative Bioactivity Table :

| Application | Assay Type | Key Finding | Reference Compound |

|---|---|---|---|

| Anticancer (PROTAC) | Western Blot | 50% BRD4 degradation at 1 µM | dBET1 (IC₅₀: 0.3 µM) |

| Antibacterial | MIC assay | No activity at ≤100 µg/mL | Ciprofloxacin (MIC: 0.5 µg/mL) |

Q. Methodological Best Practices

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity .

- Contradiction Analysis : Cross-validate HPLC purity data with ¹¹B NMR to detect boroxine formation .

- Biological Testing : Include boronic acid scavengers (e.g., mannitol) in cell-based assays to distinguish target-specific effects .

Propiedades

IUPAC Name |

(4,5-difluoro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-8(12)7(11)3-6(9)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYYHDTNPHABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC(C)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584907 | |

| Record name | {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-61-1 | |

| Record name | B-[4,5-Difluoro-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-61-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.